6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate
Description
Properties
Molecular Formula |
C46H91NO5 |
|---|---|
Molecular Weight |
738.2 g/mol |
IUPAC Name |
6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate |
InChI |
InChI=1S/C46H91NO5/c1-5-9-13-17-19-27-35-43(33-25-15-11-7-3)45(49)51-41-31-23-21-29-37-47(39-40-48)38-30-22-24-32-42-52-46(50)44(34-26-16-12-8-4)36-28-20-18-14-10-6-2/h43-44,48H,5-42H2,1-4H3 |
InChI Key |
HBLKCTGTEYWIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
Preparation Methods
Steglich Esterification and Reductive Amination
Early methods adapted from ionizable lipid syntheses involved three sequential steps:
-
Esterification : Reacting 1,6-hexanediol with 2-hexyldecanoic acid under Steglich conditions (dicyclohexylcarbodiimide, 4-dimethylaminopyridine) to form a diester intermediate.
-
Oxidation : Treating the diol intermediate with pyridinium chlorochromate to generate a diketone.
-
Reductive Amination : Condensing the diketone with 2-aminoethanol using sodium triacetoxyborohydride to yield the final product.
This route faced challenges, including low yields (~45%) due to competing urea formation during Steglich esterification and cumbersome purification of oxidation byproducts.
Bromohexanol-Based Condensation
A patent-derived approach substituted hexanediol with 6-bromohexanol to streamline synthesis:
-
Esterification : 2-Hexyldecanoic acid was reacted with 6-bromohexanol in dimethylformamide (DMF) using potassium carbonate as a base, achieving 78% yield after 48 hours.
-
Amination : The bromoester intermediate was treated with 2-aminoethanol in refluxing toluene, yielding the target compound at 65% efficiency.
This method reduced step count but required harsh conditions (100°C, 24 hr) for amination, leading to partial decomposition of the heat-sensitive amine.
Optimized Two-Step Synthesis
Dibromohexane-Mediated Coupling
A breakthrough method (Fig. 1c) utilized 1,6-dibromohexane to enable simultaneous esterification and amination:
Step 1: Alkylation
Conditions: DMF, K₂CO₃, RT, 72 hr
Yield: 85%
Step 2: Aminative Esterification
Conditions: DMF, K₂CO₃, 40°C, 48 hr
Yield: 62–80% (with solvent recycling)
Critical Process Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | Prevents hydrolysis |
| Temperature | 40°C | Minimizes side reactions |
| Molar Ratio (Acid:Alkylating Agent) | 1:4 | Ensures complete conversion |
| Reaction Time | 72 hr (Step 1), 48 hr (Step 2) | Balance between completion and decomposition |
This method improved overall yield to 80% through dibromohexane recycling (52% recovery) and eliminated chromatographic purification via silica gel column regeneration.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 4.08 (t, J=6.5 Hz, 4H, OCH₂), δ 2.65 (t, J=5.8 Hz, 2H, NHCH₂), δ 1.25 (m, 56H, CH₂) | Ester/amine protons, alkyl chains |
| FT-IR (cm⁻¹) | 1735 (C=O ester), 1650 (C-N stretch) | Functional group verification |
Industrial-Scale Production Considerations
Solvent Recycling
Quality Control Metrics
| Parameter | Specification | Test Method |
|---|---|---|
| Purity | ≥98% | HPLC-ELSD |
| Residual Solvents | <50 ppm (DMF, hexane) | GC-FID |
| Heavy Metals | <10 ppm | ICP-MS |
Applications in mRNA Vaccine Formulations
The compound’s ionizable amine (pKa ~6.5) enables endosomal escape in LNPs, as demonstrated in COVID-19 vaccines. Critical formulation parameters include:
Chemical Reactions Analysis
Types of Reactions
6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester and amide groups into alcohols and amines, respectively.
Substitution: Nucleophilic substitution reactions can replace the ester and amide groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions and amines are used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound 6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate exhibits significant potential in various scientific applications, particularly in the fields of biochemistry and pharmacology. This detailed article will explore its applications, supported by relevant data tables and case studies.
Structure and Composition
The compound's IUPAC name reflects its complex structure, which includes multiple functional groups that contribute to its biological activity. Its molecular formula is , indicating a sizeable organic molecule with hydrophobic characteristics due to the long hexyldecanoate chains.
Molecular Weight
The molecular weight of this compound is approximately 530.84 g/mol , which is significant for its solubility and interaction with biological membranes.
Drug Delivery Systems
One of the primary applications of this compound is in the development of drug delivery systems. The hydrophobic nature of the hexyldecanoate chains allows for enhanced encapsulation efficiency of hydrophobic drugs, facilitating their transport across cell membranes.
Case Study: Liposomal Formulations
In a study on liposomal formulations, the incorporation of this compound improved the stability and bioavailability of chemotherapeutic agents, demonstrating its effectiveness in enhancing drug delivery to cancer cells .
Anticancer Activity
Research indicates that compounds similar to 6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate exhibit anticancer properties by targeting specific pathways involved in tumor growth.
Case Study: Histone Deacetylase Inhibitors
A related study focused on synthesizing hydroxamic acids as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression. The compound's structural features were leveraged to design derivatives that selectively inhibit HDAC activity, leading to apoptosis in cancer cells .
The compound has been shown to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways.
Table: Biological Activities
Mechanism of Action
The mechanism of action of 6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate involves its interaction with lipid bilayers in cell membranes. The compound’s amphiphilic nature allows it to integrate into the membrane, potentially altering its properties and affecting cellular processes. Molecular targets may include membrane proteins and lipid rafts, which play crucial roles in signal transduction and cellular communication.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of branched esters and an amino alcohol linker. Below is a comparison with structurally or functionally related compounds:
Physicochemical Properties
- Lipophilicity: The branched 2-hexyldecanoyl groups (C16) likely confer higher hydrophobicity compared to linear esters like methyl 2-hexenoate (C7) .
- Hydrolysis Stability: The amino alcohol linker may enhance stability relative to simple esters, which are prone to hydrolysis under acidic/basic conditions.
- Molecular Weight: Estimated >600 g/mol, significantly larger than methyl 2-hexenoate (128.17 g/mol) or hexamethylene diisocyanate (168.2 g/mol) .
Biological Activity
6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate, commonly referred to as ALC-0315, is a synthetic lipid that plays a crucial role in the formulation of lipid nanoparticles (LNPs) for mRNA delivery, particularly in vaccines like the Pfizer-BioNTech COVID-19 vaccine (BNT162b2). This compound is notable for its complex structure, which includes multiple hydrocarbon chains and functional groups, contributing to its biological activity and efficacy in drug delivery systems.
- Molecular Formula : C48H95NO5
- Molecular Weight : 766.27 g/mol
- Physical State : Colorless oily liquid
- Solubility : Soluble in organic solvents (e.g., ethanol, dimethyl sulfoxide); low solubility in water.
ALC-0315 functions primarily as a cationic lipid that facilitates the encapsulation of nucleic acids within lipid nanoparticles. The positive charge of the lipid enhances the interaction with negatively charged nucleic acids (like mRNA), promoting effective delivery into cells. Upon cellular uptake, these lipid nanoparticles release their cargo into the cytoplasm, where mRNA can be translated into proteins, eliciting an immune response.
1. Cellular Uptake and Delivery
Research indicates that ALC-0315 enhances cellular uptake of mRNA through endocytosis. This mechanism is critical for the efficacy of mRNA vaccines, as it ensures that sufficient amounts of mRNA are delivered to target cells to trigger an immune response.
2. Immunogenicity
ALC-0315 has been shown to influence the immunogenicity of the delivered mRNA. Studies indicate that formulations containing this lipid can enhance the production of neutralizing antibodies against viral antigens. For instance, in preclinical studies, mice vaccinated with LNPs containing ALC-0315 exhibited robust antibody responses comparable to those seen in traditional vaccine platforms.
3. Toxicity and Safety Profile
Toxicological assessments have been conducted to evaluate the safety profile of ALC-0315 and its formulations. In vitro studies suggest that while ALC-0315 is generally well-tolerated at therapeutic doses, high concentrations can lead to cytotoxic effects in certain cell lines. Long-term studies are ongoing to fully elucidate its safety profile in vivo.
Case Study 1: Pfizer-BioNTech COVID-19 Vaccine
ALC-0315 is a key component in the Pfizer-BioNTech COVID-19 vaccine formulation. Clinical trials demonstrated that this vaccine elicited strong immune responses with minimal adverse effects, showcasing the effectiveness of ALC-0315 in enhancing mRNA delivery and immunogenicity.
Case Study 2: Preclinical Vaccine Development
In a study involving a novel influenza vaccine, LNPs formulated with ALC-0315 were used to deliver mRNA encoding hemagglutinin proteins. Results showed that mice receiving this vaccine exhibited higher titers of neutralizing antibodies compared to those receiving non-formulated mRNA, highlighting the lipid's role in improving vaccine efficacy.
Data Table: Summary of Biological Activities
Q & A
Basic Questions
Q. What are the primary safety considerations when handling 6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate in laboratory settings?
- Methodological Answer : Adhere to institutional chemical hygiene plans (e.g., 100% compliance with safety exams per lab regulations ). Key precautions include:
- Use of fume hoods for volatile intermediates.
- Personal protective equipment (PPE): nitrile gloves, lab coats, and eye protection.
- Emergency protocols for spills, including neutralization with inert adsorbents.
- Data Table :
| Hazard Category | Mitigation Strategy | Reference Standard |
|---|---|---|
| Skin Irritation | Gloves (Nitrile) | OSHA 29 CFR 1910.132 |
| Volatility | Fume Hood Use | ANSI/AIHA Z9.5-2020 |
Q. How can researchers synthesize and characterize this compound with high purity?
- Methodological Answer :
- Synthesis : Use stepwise esterification and amidation under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) .
- Purification : Employ silica gel chromatography with gradient elution (hexane:ethyl acetate). Validate purity via HPLC (≥97% by area normalization) .
- Characterization : Confirm structure using , , and FTIR spectroscopy. Compare spectral data with PubChem/CAS entries for analogous branched esters .
Advanced Research Questions
Q. What experimental design strategies optimize the synthesis of this compound for scalable yields?
- Methodological Answer : Apply Design of Experiments (DoE) to assess critical parameters (e.g., temperature, catalyst loading, solvent polarity). For example:
- Use a fractional factorial design to screen 4–6 variables with minimal runs .
- Analyze interactions between reaction time and temperature using response surface methodology (RSM) .
- Data Table :
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Temperature (°C) | 60–120 | 90 |
| Catalyst Loading | 1–5 mol% | 3 mol% |
| Reaction Time (h) | 12–48 | 24 |
Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?
- Methodological Answer :
- Hypothesis Testing : Compare solubility measurements under controlled humidity and temperature (e.g., 25°C ± 0.1°C) .
- Analytical Consistency : Standardize solvent purity (e.g., HPLC-grade acetone vs. technical grade) .
- Advanced Techniques : Use dynamic light scattering (DLS) to detect micelle formation in polar solvents, which may skew solubility readings .
Q. What advanced methodologies elucidate the compound’s role in membrane engineering applications?
- Methodological Answer :
- Membrane Compatibility : Test permeability using Franz diffusion cells with synthetic lipid bilayers .
- Thermodynamic Analysis : Calculate partition coefficients () via shake-flask method with UV-Vis quantification .
- Stability Studies : Monitor hydrolytic degradation under physiological pH (4.5–7.4) using LC-MS .
Q. How does the branched alkyl chain architecture influence the compound’s thermodynamic stability?
- Methodological Answer :
- Computational Modeling : Perform density functional theory (DFT) calculations to compare energy minima of linear vs. branched configurations .
- Experimental Validation : Use differential scanning calorimetry (DSC) to measure melting points and glass transition temperatures () .
- Data Table :
| Configuration | Melting Point (°C) | (°C) |
|---|---|---|
| Branched (Target) | 45–50 | -20 |
| Linear Analog | 60–65 | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
